2-(allyloxy)-N8-hydroxy-N1-phenyloctanediamide
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Overview
Description
2-(allyloxy)-N8-hydroxy-N1-phenyloctanediamide is an organic compound with a complex structure that includes an allyloxy group, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allyloxy)-N8-hydroxy-N1-phenyloctanediamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(allyloxy)-N8-hydroxy-N1-phenyloctanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-(allyloxy)-N8-hydroxy-N1-phenyloctanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(allyloxy)-N8-hydroxy-N1-phenyloctanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other allyloxy and hydroxy derivatives, such as 2-allyloxyphenol and N-hydroxyphenyloctanediamide. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness
What sets 2-(allyloxy)-N8-hydroxy-N1-phenyloctanediamide apart is its unique combination of functional groups, which confer specific properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N'-hydroxy-N-phenyl-2-prop-2-enoxyoctanediamide |
InChI |
InChI=1S/C17H24N2O4/c1-2-13-23-15(11-7-4-8-12-16(20)19-22)17(21)18-14-9-5-3-6-10-14/h2-3,5-6,9-10,15,22H,1,4,7-8,11-13H2,(H,18,21)(H,19,20) |
InChI Key |
KPKWEJNZWZGOID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(CCCCCC(=O)NO)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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